Structural Distinction: Regioisomeric Positioning of 3-Methylphenoxymethyl and Phenyl Groups
The target compound possesses a 3-methylphenoxymethyl group at position 3 and a phenyl group at position 6 of the triazolo[3,4-b][1,3,4]thiadiazole core. This specific substitution pattern differentiates it from regioisomeric analogs such as 6-[(3-methylphenoxy)methyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS not available, but offered by multiple vendors) where the substituent positions are reversed [1]. In triazolothiadiazole chemistry, the spatial orientation of aryl groups is critical because it determines the directionality of key interactions with biological targets; a meta-methyl group on the phenoxy ring also provides distinct electronic and steric contributions compared to para-substituted or unsubstituted analogs [2].
| Evidence Dimension | Substitution pattern and regiochemistry |
|---|---|
| Target Compound Data | 3-[(3-methylphenoxy)methyl] at C3; 6-phenyl at C6 |
| Comparator Or Baseline | 6-[(3-methylphenoxy)methyl]-3-phenyl regioisomer (CAS: structural analog, exact data not available) |
| Quantified Difference | Regioisomeric reversal of substituent positions; no direct quantitative activity comparison available in the same assay |
| Conditions | Structural comparison based on IUPAC nomenclature and vendor catalog listings; no single-assay head-to-head data located in public databases |
Why This Matters
Procurement of the correct regioisomer is critical for SAR studies, as reversal of substituents can lead to complete loss of target affinity or altered selectivity profiles, even when the same atoms are present.
- [1] PubChem. (2026). 3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole; CID 7463871. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7463871 View Source
- [2] Chem-Space. (2026). 3-(4-methoxyphenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. https://chem-space.com View Source
